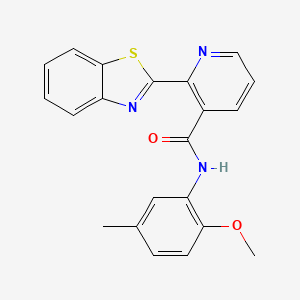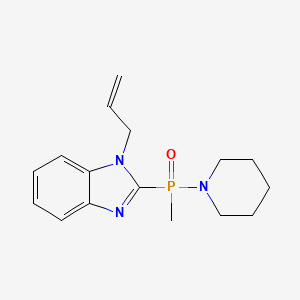
2-(1,3-benzothiazol-2-yl)-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-yl)-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzothiazole Core: Starting with the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.
Pyridine Ring Formation:
Amide Bond Formation: The final step involves coupling the benzothiazole and pyridine derivatives through an amide bond formation using reagents like carbodiimides (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in coordination chemistry for catalysis.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Enzyme Inhibitors: Acts as inhibitors for specific enzymes, making it useful in biochemical research.
Medicine
Drug Development: Potential candidate for developing new therapeutic agents due to its biological activity.
Diagnostic Tools: Used in the design of fluorescent probes for imaging and diagnostic purposes.
Industry
Dyes and Pigments: Utilized in the production of dyes and pigments due to its chromophoric properties.
Polymer Additives: Added to polymers to enhance their properties, such as UV stability and color.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-yl)-N-phenylpyridine-3-carboxamide
- 2-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)pyridine-3-carboxamide
- 2-(1,3-benzothiazol-2-yl)-N-(2-chlorophenyl)pyridine-3-carboxamide
Uniqueness
2-(1,3-benzothiazol-2-yl)-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may enhance its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C21H17N3O2S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17N3O2S/c1-13-9-10-17(26-2)16(12-13)23-20(25)14-6-5-11-22-19(14)21-24-15-7-3-4-8-18(15)27-21/h3-12H,1-2H3,(H,23,25) |
InChI Key |
GLTKNQBAGOWUQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-decylindolo[2,3-b]quinoxaline](/img/structure/B12149218.png)
![5-(4-Fluorophenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12149225.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12149248.png)
![2-[(4-amino-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12149251.png)
![9-Bromo-5-[4-(heptyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12149259.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B12149265.png)
![2-(4-Ethoxyphenyl)-5-[4-(octyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12149273.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12149278.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12149281.png)
![methyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12149287.png)

![9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12149297.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12149301.png)
